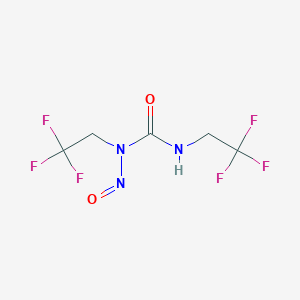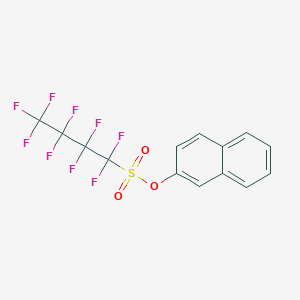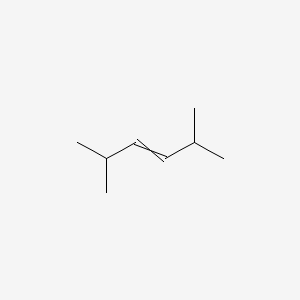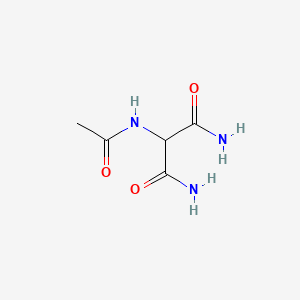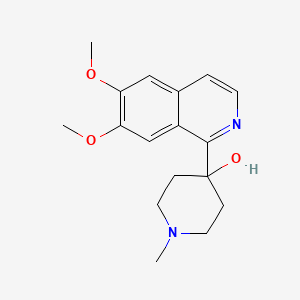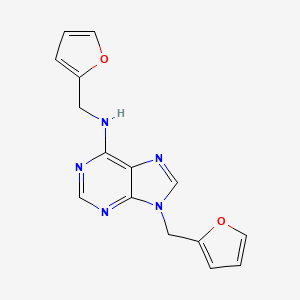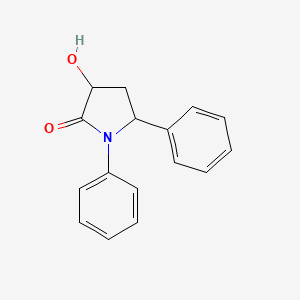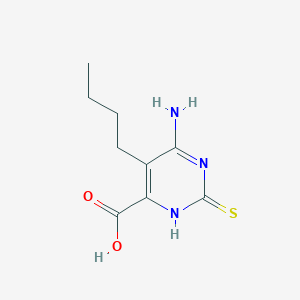![molecular formula C13H12N2O3 B14006269 6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione CAS No. 25860-54-2](/img/structure/B14006269.png)
6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is a heterocyclic compound that belongs to the class of furopyrimidines. These compounds are known for their diverse biological activities, including antimalarial, antifolate, antitumor, antiviral, antibacterial, antifungal, and antihypertensive properties .
Méthodes De Préparation
The synthesis of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- can be achieved through various methods. One efficient route involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . Another method includes the ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins . Industrial production methods often utilize these catalytic and cyclization reactions due to their efficiency and high yield.
Analyse Des Réactions Chimiques
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Applications De Recherche Scientifique
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potent biological activities, making it a valuable tool in studying cellular processes and enzyme functions.
Mécanisme D'action
The mechanism of action of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes such as Chk1, GSK-3β, ACK1, and PI3K p110α . These interactions disrupt cellular processes, leading to the compound’s antitumor and analgesic effects. The compound also induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle .
Comparaison Avec Des Composés Similaires
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Thioxofuro[2,3-D]PYRIMIDINE-2,4-DIONE: Exhibits similar biological activities but with different substitution patterns.
Benzofuro[2,3-D]PYRIMIDINONE: Known for its analgesic and antitumor properties.
Pyrido[2,3-D]PYRIMIDIN-5-ONE: Used in medicinal chemistry for its potent enzyme inhibition.
These compounds share structural similarities but differ in their specific biological activities and applications.
]pyrimidinediones and thioxofuro [2,3- ]pyrimidineones : Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents : Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents : Synthesis of new pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidinPropriétés
Numéro CAS |
25860-54-2 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
6-methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-13(9-5-3-2-4-6-9)10(16)14-12(17)15-11(13)18-8/h2-6,8H,7H2,1H3,(H,14,16,17) |
Clé InChI |
SLPIOAZLKQPBAY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C(=O)NC(=O)N=C2O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


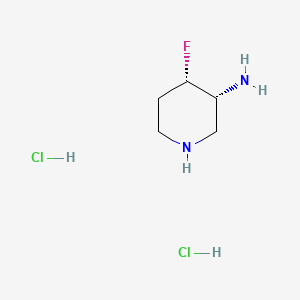
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)

